molecular formula C23H19ClN2O6S B2667791 methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 899724-01-7

methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No.: B2667791
CAS No.: 899724-01-7
M. Wt: 486.92
InChI Key: UYHGWDJTUYUTMG-UHFFFAOYSA-N
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Description

Methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C23H19ClN2O6S and its molecular weight is 486.92. The purity is usually 95%.
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Biological Activity

Methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a complex organic compound with potential biological activity. This article reviews the existing literature on its biological effects, synthesis, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiadiazine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that yield the desired compound with high purity. A notable synthetic route includes the use of various reagents such as Oxone for oxidation processes and methanol for crystallization, leading to a final product characterized by its melting point and spectral data .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazine derivatives, including the compound . For instance, a series of synthesized compounds were tested against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability .

CompoundCell LineIC50 (µM)
This compoundMCF-716.19 ± 1.35
This compoundHCT-11617.16 ± 1.54

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the chlorophenyl group enhances its interaction with cellular targets involved in cell cycle regulation and apoptosis induction .

Antiviral Activity

In addition to anticancer properties, some derivatives of thiadiazine compounds have shown antiviral activity , particularly against HIV. Studies indicate that certain modifications to the thiadiazine ring can enhance antiviral efficacy, with EC50 values demonstrating significant potency against viral replication .

CompoundVirus TypeEC50 (µM)
Thiadiazine Derivative AHIV-10.090
Thiadiazine Derivative BHIV-10.01081

Case Study 1: Cytotoxicity Evaluation

A study focused on evaluating the cytotoxic effects of various thiadiazine derivatives revealed that modifications to the structure significantly impacted their anticancer activity. The tested compound was among those that displayed promising results in inhibiting tumor growth in vitro.

Case Study 2: Antiviral Efficacy

Another investigation assessed the antiviral properties of thiadiazine derivatives against HIV. The results indicated that compounds with specific substitutions on the thiadiazine ring exhibited enhanced antiviral activity compared to their unsubstituted counterparts.

Properties

IUPAC Name

methyl 3-[[2-(3-chlorophenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6S/c1-31-20-11-10-15(22(27)32-2)12-16(20)14-25-19-8-3-4-9-21(19)33(29,30)26(23(25)28)18-7-5-6-17(24)13-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHGWDJTUYUTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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